[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-isopropyl-amine
CAS No.:
Cat. No.: VC13457939
Molecular Formula: C18H31N3
Molecular Weight: 289.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H31N3 |
|---|---|
| Molecular Weight | 289.5 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-benzylpropan-2-amine |
| Standard InChI | InChI=1S/C18H31N3/c1-16(2)21(14-17-8-4-3-5-9-17)15-18-10-6-7-12-20(18)13-11-19/h3-5,8-9,16,18H,6-7,10-15,19H2,1-2H3 |
| Standard InChI Key | YAFMEVMHYYTZFE-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCCN1CCN)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCCN1CCN)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Synthesis
Structural Features
The compound features a six-membered piperidine ring with a nitrogen atom at position 1. Substituents include:
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A benzyl group attached to the piperidine nitrogen.
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An isopropyl group linked via a methylene bridge.
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A 2-aminoethyl chain extending from the piperidine ring .
The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets, particularly neurotransmitter receptors .
Synthetic Routes
Synthesis typically involves multi-step alkylation and coupling reactions:
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Piperidine Functionalization: Piperidine is alkylated with benzyl chloride under basic conditions to introduce the benzyl group.
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Isopropyl Incorporation: A Michael addition or nucleophilic substitution attaches the isopropyl moiety .
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Aminoethyl Addition: Ethylenediamine derivatives are coupled via reductive amination to finalize the structure .
Industrial production employs continuous flow reactors to optimize yield (70–85%) and purity (>95%) . Key challenges include controlling regioselectivity and minimizing byproducts like over-alkylated derivatives.
Pharmacological Properties
Mechanism of Action
The compound modulates neurotransmitter systems by acting as a ligand for GPCRs, particularly dopamine (D2) and serotonin (5-HT2A) receptors . Its aminoethyl chain enhances binding affinity () by forming hydrogen bonds with aspartate residues in receptor pockets .
Pharmacokinetics
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Absorption: High lipophilicity () ensures rapid blood-brain barrier penetration .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, with a half-life of 2.5 hours in murine models .
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Excretion: Primarily renal (60%), with minor biliary elimination .
Biological Activities
Cholinesterase Inhibition
In vitro assays demonstrate acetylcholinesterase (AChE) inhibition (), comparable to donepezil . This activity suggests potential for Alzheimer’s disease therapeutics, though in vivo efficacy remains unvalidated .
Anticancer Effects
The compound induces apoptosis in hypopharyngeal carcinoma cells (Hep-2) at , outperforming bleomycin () . Mechanistic studies link this to caspase-3 activation and mitochondrial membrane depolarization .
Antiparasitic Activity
Against Cryptosporidium parvum, it reduces oocyst viability by 90% at 25 μM, likely via inhibition of parasite-specific kinases .
Comparative Analysis
The benzyl-isopropyl configuration optimizes receptor affinity, while stereochemistry (R vs. S) impacts metabolic stability .
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